2-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) and triethylamine (TEA).
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using phenylboronic acid and a suitable palladium catalyst.
Formation of the Propanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the oxadiazole ring or the amide group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or other functional groups.
Scientific Research Applications
2-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways, providing insights into biochemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl and propanamide groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]propanamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
2-methyl-N-[4-(3-phenyl-1,2,4-triazol-5-yl)phenyl]propanamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with specific desired properties.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H17N3O2/c1-12(2)17(22)19-15-10-8-14(9-11-15)18-20-16(21-23-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,22) |
InChI Key |
TWUKGXGCLCMKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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